Toxin B2, officially designated as Gonyautoxin-6 (GTX6) (CAS: 82810-44-4), is a marine paralytic shellfish toxin (PST) belonging to the N-sulfocarbamoyl class of saxitoxin analogs. Structurally, it is the N-sulfocarbamoyl derivative of neosaxitoxin (NeoSTX). In commercial and industrial procurement, GTX6 is primarily sourced as a high-purity Certified Reference Material (CRM) to calibrate advanced analytical workflows, such as HILIC-MS/MS and HPLC-FLD, for regulatory food safety monitoring [1]. Its precise quantification is essential for accurate shellfish toxicity profiling, as it represents a low-toxicity precursor that can chemically convert into highly potent analogs during standard extraction processes or physiological digestion [2].
Substituting GTX6 with generalized saxitoxin (STX) or its unsulfated parent, neosaxitoxin (NeoSTX), fundamentally compromises analytical accuracy and regulatory compliance. Because GTX6 possesses a distinct N-sulfocarbamoyl moiety, it exhibits divergent chromatographic retention times and a specific Toxicity Equivalency Factor (TEF) that differs substantially from STX [1]. Furthermore, GTX6 is chemically labile under acidic conditions, converting stoichiometrically into the highly toxic NeoSTX [2]. If a laboratory fails to procure the exact GTX6 standard, it cannot accurately differentiate between endogenous NeoSTX and conversion-derived NeoSTX during acidic sample extraction, inevitably leading to severe overestimations of sample toxicity and unwarranted regulatory closures of aquaculture sites.
In high-resolution HILIC-MS/MS workflows, GTX6 requires its own specific calibration curve due to its distinct ionization and fragmentation profile. GTX6 is quantified using the specific negative electrospray ionization (ESI-) transition of m/z 394.1 to 122.0, achieving a Limit of Detection (LOD) of approximately 0.02 to 0.37 nmol/L in optimized matrices [1]. Generic STX standards or NeoSTX standards cannot be used as surrogates because they ionize in positive mode (ESI+) and lack the sulfocarbamoyl mass signature [2].
| Evidence Dimension | MS/MS Ionization Mode and Precursor/Product m/z |
| Target Compound Data | GTX6: ESI- mode, m/z 394.1 -> 122.0 |
| Comparator Or Baseline | STX (Baseline): ESI+ mode, m/z 300.1 -> 204.1 |
| Quantified Difference | Complete orthogonal ionization (negative vs. positive mode) and a 94 Da mass shift, preventing cross-calibration. |
| Conditions | HILIC-MS/MS analysis of shellfish tissue extracts. |
Procurement of the exact GTX6 standard is mandatory for MS/MS calibration, as generic STX standards are invisible in the required negative ionization channels for this analog.
GTX6 exhibits a significantly lower acute toxicity profile compared to its unsulfated parent compound, NeoSTX, and the reference standard, STX. According to established regulatory frameworks, GTX6 is assigned a Toxicity Equivalency Factor (TEF) of 0.1, whereas both STX and NeoSTX possess a TEF of 1.0 [1]. Applying a generic STX TEF to an uncalibrated GTX6 peak would result in a massive overestimation of the sample's actual toxicity [2].
| Evidence Dimension | Molar Toxicity Equivalency Factor (TEF) |
| Target Compound Data | GTX6 TEF = 0.1 |
| Comparator Or Baseline | STX / NeoSTX TEF = 1.0 |
| Quantified Difference | GTX6 is 10 times less toxic than STX and NeoSTX on a molar basis. |
| Conditions | Standardized mouse bioassay (MBA) and oral toxicity risk assessment. |
Accurate procurement and quantification of GTX6 prevents a 10-fold regulatory overestimation of toxicity, avoiding costly and unnecessary product recalls.
GTX6 serves as a critical indicator of latent toxicity due to its chemical instability under hot, acidic conditions. During standardized acid hydrolysis (e.g., 0.1 M HCl with heat), the N-sulfocarbamoyl group of GTX6 is cleaved, resulting in a stoichiometric conversion to the highly toxic NeoSTX [1]. Decarbamoyl toxins (like dcSTX) do not undergo this specific toxicity-amplifying conversion. Laboratories must procure GTX6 to validate their extraction methods and calculate the potential maximum toxicity of a sample if natural acidification occurs [2].
| Evidence Dimension | Toxicity amplification post-hydrolysis |
| Target Compound Data | GTX6 converts to NeoSTX, yielding a 10-fold increase in TEF (0.1 to 1.0). |
| Comparator Or Baseline | Decarbamoyl saxitoxin (dcSTX) remains stable with no TEF amplification. |
| Quantified Difference | 1000% increase in relative toxicity for the GTX6 fraction post-hydrolysis, versus 0% for stable comparators. |
| Conditions | Hot acidic hydrolysis (0.1 M HCl) simulating stomach acid or aggressive sample extraction. |
GTX6 standards are essential for validating analytical hydrolysis protocols to ensure the latent toxicity of shellfish is accurately mapped.
Utilizing GTX6 as a Certified Reference Material (CRM) to calibrate HILIC-MS/MS and HPLC-FLD systems, ensuring accurate separation and quantification of N-sulfocarbamoyl toxins to prevent false positive regulatory closures [1].
Employing GTX6 standards to validate acid-catalyzed conversion protocols, allowing food safety laboratories to accurately measure the potential toxicity spike when low-toxicity GTX6 converts to high-toxicity NeoSTX during human digestion or processing [2].
Using GTX6 to track the enzymatic pathways of dinoflagellates (e.g., Gymnodinium catenatum), specifically monitoring the activity of N-sulfotransferases that convert NeoSTX into the less toxic GTX6 for ecological monitoring [3].